molecular formula C26H20FN3O3 B2918741 14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 866349-58-8

14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B2918741
CAS No.: 866349-58-8
M. Wt: 441.462
InChI Key: GLRRIQNOJVXGPF-UHFFFAOYSA-N
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Description

This compound is a tetracyclic heterocyclic molecule featuring a fused ring system containing two oxygen atoms (4,7-dioxa) and three nitrogen atoms (12,13,17-triaza). Key structural elements include:

  • 4-Fluorophenyl substituent at position 14, which may enhance lipophilicity and influence binding interactions in biological systems.
  • Tetracyclic framework with a hexaene conjugation system, suggesting possible aromaticity and electronic delocalization.

The compound’s structural complexity necessitates advanced crystallographic methods (e.g., SHELX programs) for precise determination .

Properties

IUPAC Name

14-(4-fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3/c1-31-22-5-3-2-4-17(22)14-30-15-20-25(16-6-8-18(27)9-7-16)28-29-26(20)19-12-23-24(13-21(19)30)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRRIQNOJVXGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C₂₃H₂₃F N₃O₂
  • Molecular Weight : 363.49 g/mol

Structural Features

The compound features a tetracyclic structure with multiple functional groups that may contribute to its biological activity. The presence of fluorine and methoxy groups suggests potential interactions with biological targets.

Pharmacological Profile

Research indicates that compounds similar to 14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene exhibit a range of biological activities:

  • Antitumor Activity : Some studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antifungal Properties : Research has identified structural analogs that demonstrate antifungal activity against strains like Candida albicans, potentially through inhibition of specific kinases involved in fungal growth.
  • Neuropharmacological Effects : Compounds with similar structures have been explored for their effects on the central nervous system, including analgesic and anxiolytic properties.

Antitumor Activity

A study conducted on a series of tricyclic compounds demonstrated that modifications at the phenyl and methoxy positions significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The compound's mechanism was linked to the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

Antifungal Activity

In vitro studies assessed the efficacy of related compounds against Candida albicans, revealing that certain derivatives inhibited fungal growth by interfering with ergosterol biosynthesis. Molecular docking simulations suggested strong binding affinities to target enzymes critical for fungal viability.

Neuropharmacological Studies

A recent investigation into the neuropharmacological effects of structurally similar compounds indicated potential as novel analgesics. Behavioral assays in rodent models showed reduced pain responses without significant side effects typically associated with opioid analgesics.

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines; disrupts microtubule dynamics
AntifungalInhibits Candida albicans growth; targets ergosterol biosynthesis
NeuropharmacologyExhibits analgesic properties; reduces pain responses in rodent models

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional similarities/differences between the target compound and related heterocycles:

Table 1. Structural Comparison of Tetracyclic and Pentacyclic Analogs

Compound Name Molecular Formula Ring System Key Substituents Notable Properties Reference
Target Compound C₂₆H₂₀FN₃O₃ 4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadecahexaene 4-Fluorophenyl, 2-methoxyphenylmethyl High aromaticity; potential for π-π stacking
2-(4-Fluorophenyl)-2-methyl-2,3-dihydro-4H,11H-furo[3,2-c]pyrano[3,4-e]benzo[1]pyran-4,11-dione C₂₁H₁₃FO₅ Furopyranobenzopyran tricyclic 4-Fluorophenyl, methyl Mp: 200–201°C; IR: 1732 cm⁻¹ (carbonyl)
17-(Pyrimidin-2-yl)-8,16-dioxa-17-azatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecahexaene C₁₉H₁₄N₃O₂ 8,16-dioxa-17-azatetracyclic Pyrimidin-2-yl Crystallographically validated; planar geometry
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodecapentaene C₂₀H₁₃ClN₆ Hexaazatricyclic 4-Chlorophenyl, methyl High nitrogen content; R factor = 0.035 (crystallographic refinement)
2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadecahexaen-17-yl)-N-(4-fluorophenyl)hexanamide C₃₀H₂₇FN₂O₃ Pentacyclic 4-Fluorophenyl, hexanamide Pharmacophore potential; molecular weight = 506.55
6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadecatetraene-4,17-dione C₂₁H₂₁N₅O₂ Pentazatetracyclic Phenyl, methyl Molecular weight = 375.4; multiple H-bond acceptors

Key Observations:

Ring System Diversity :

  • The target compound’s dioxa-triaza system contrasts with analogs like the pentazatetracyclic () or hexaazatricyclic () frameworks. Oxygen-rich systems (e.g., 4,7-dioxa) may enhance solubility compared to nitrogen-dense analogs .

Substituent Effects: The 4-fluorophenyl group is shared with and , suggesting a common strategy to modulate electronic properties and bioavailability. Replacing fluorine with chlorine () could alter steric and electronic profiles .

Physicochemical Properties :

  • Analogs with carbonyl groups () exhibit distinct IR profiles (e.g., 1732 cm⁻¹ for ketones) , whereas the target compound’s conjugated hexaene system may favor UV-Vis absorption.
  • High crystallographic reliability (R factor = 0.035 in ) underscores the importance of structural validation tools like SHELXL .

Research Implications and Gaps

  • Structural Data : The target compound lacks reported crystallographic data; refinement via SHELX programs could resolve conformational details .
  • Activity Studies : Comparative bioassays with analogs (e.g., ) are needed to correlate substituents with efficacy.
  • Synthetic Routes : and provide templates for constructing fused oxygen-nitrogen heterocycles, which could guide synthesis optimization.

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